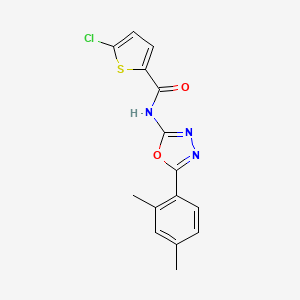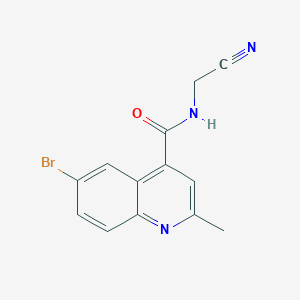
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied by researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mechanism of Action
The mechanism of action of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in cancer progression and proliferation. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide include the inhibition of cancer cell proliferation and induction of apoptosis. It has also been found to modulate the activity of certain enzymes and signaling pathways that are involved in cancer progression and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide in lab experiments include its potent anticancer and antimicrobial activity, as well as its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide. One potential direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to explore its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Moreover, studies can be carried out to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity and side effects. Overall, the research on 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide holds great promise for the development of novel anticancer and antimicrobial agents.
Synthesis Methods
The synthesis of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves the reaction of 6-bromo-2-methylquinoline-4-carboxylic acid with cyanomethylamine hydrochloride in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.
Scientific Research Applications
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria. Moreover, it has been found to inhibit the activity of certain enzymes, including topoisomerase II and tyrosine kinase, which are involved in cancer progression and proliferation.
properties
IUPAC Name |
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-6-11(13(18)16-5-4-15)10-7-9(14)2-3-12(10)17-8/h2-3,6-7H,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPZABHUOKFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)
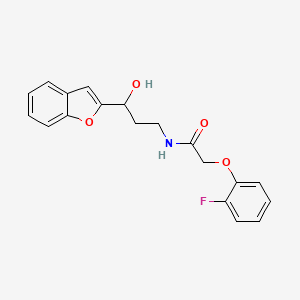
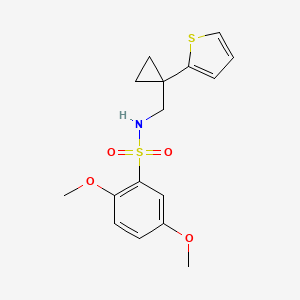
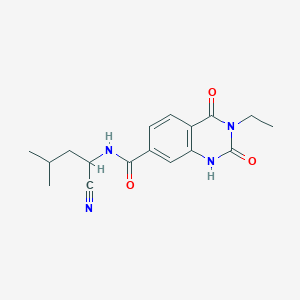
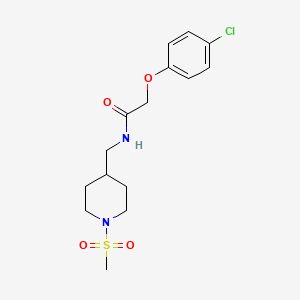
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)
![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)
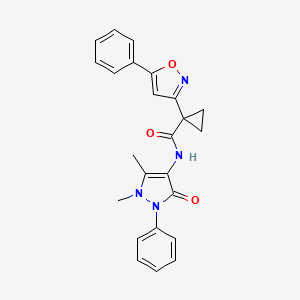
![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)
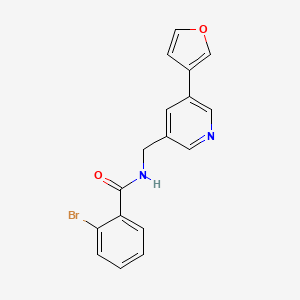
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)
![N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide](/img/structure/B2812041.png)
